Davallin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

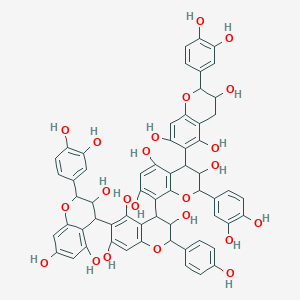

Davallin is a natural compound that is derived from the fern plant, Davallia mariesii. It has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic effects.

科学的研究の応用

Proanthocyanidin Isolation and Protein Kinase C Inhibition

Davallin, identified as a tetrameric proanthocyanidin, has been isolated from the rhizomes of Davallia mariesii Moore, a species in the Davalliaceae family. This compound demonstrates an ability to inhibit protein kinase C, a key player in various cellular processes. The structure of davallin was determined using 2D NMR spectroscopy techniques, including HMQC and HMBC (Cui et al., 1991). Another study also isolated davallin along with other compounds from Davallia mariesii Moore and confirmed its inhibitory action on protein kinase C (Cui et al., 1993).

Potential Role in Obesity and Diabetes Treatment

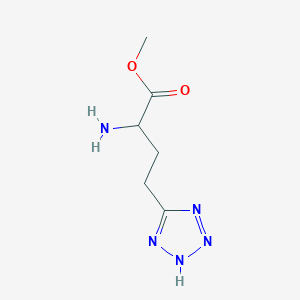

Davalintide, a novel amylin-mimetic peptide, is derived from the study of davallin. It has shown potential in regulating food intake and body weight in rodents, indicating its applicability in treating obesity and diabetes. This compound binds with high affinity to amylin, calcitonin, and calcitonin gene-related peptide receptors, displaying prolonged action and metabolic benefits (Mack et al., 2010); (Mack et al., 2011).

Antioxidant and Anti-inflammatory Properties

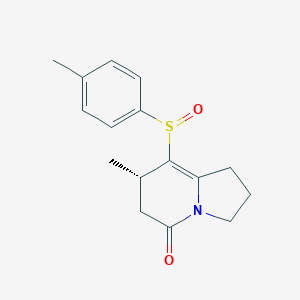

Research has also highlighted the antioxidant properties of compounds like davallialactone, derived from related species. Davallialactone has shown effectiveness in reducing reactive oxygen species (ROS) levels and enhancing sperm motility, indicating its potential application in reproductive technologies and oxidative stress management (Yi et al., 2016). Additionally, it exhibits anti-inflammatory effects in dental pulp cells, suggesting its use in oral health conditions like pulpitis and periodontitis (Lee et al., 2011).

Osteoclast Differentiation and Bone Health

The ethanol extracts of Davallia formosana, closely related to davallin, have been studied for their effects on osteoclast differentiation and bone health. These extracts, including compounds like epicatechin, have demonstrated the ability to suppress nuclear factor-κB activation, which is pivotal in osteoclastogenesis, thereby offering therapeutic potential for diseases associated with excessive osteoclastic activity (Lin et al., 2013).

Anti-Cancer Potential

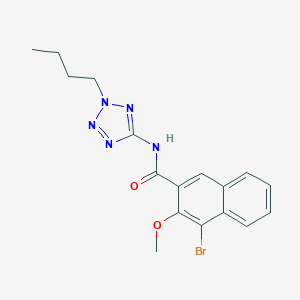

Davallic acid, a major compound in Davallia divaricata Blume, has shown promising results in inhibiting the proliferation of lung cancer cells. Its ability to induce reactive oxygen species generation and activate caspases underscores its potential as a natural anti-cancer compound, particularly for lung cancer treatment (Cheng et al., 2012).

特性

CAS番号 |

139390-86-6 |

|---|---|

製品名 |

Davallin |

分子式 |

C60H50O23 |

分子量 |

1139 g/mol |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-6-yl]-8-[6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C60H50O23/c61-24-6-1-20(2-7-24)57-55(79)50(47-41(82-57)19-37(73)44(52(47)76)48-42-33(69)14-25(62)15-40(42)81-58(53(48)77)22-4-9-28(64)31(67)12-22)46-35(71)17-34(70)45-49(54(78)59(83-60(45)46)23-5-10-29(65)32(68)13-23)43-36(72)18-39-26(51(43)75)16-38(74)56(80-39)21-3-8-27(63)30(66)11-21/h1-15,17-19,38,48-50,53-59,61-79H,16H2 |

InChIキー |

LXCJDJORVXDTBW-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

正規SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

同義語 |

davallin epicatechin-(4-6)-epiafzelechin-(4-8)-epicatechin-(4-6)-epicatechin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)